molecular formula C17H18BrNO B12714166 1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one CAS No. 94113-56-1

1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one

Cat. No.: B12714166
CAS No.: 94113-56-1
M. Wt: 332.2 g/mol
InChI Key: ZGBXKCDIXNVJQB-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₇H₁₈BrNO IUPAC Name: 1-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-(dimethylamino)propan-1-one Molecular Weight: 356.24 g/mol Structural Features:

  • A biphenyl core with a bromine atom at the 4' position.
  • A propan-1-one group attached to the 4-position of the biphenyl.
  • A dimethylamino (-N(CH₃)₂) substituent at the 3-position of the propanone chain.

This compound combines a halogenated biphenyl system with a tertiary amine-functionalized ketone, making it unique in terms of electronic and steric properties.

Properties

CAS No.

94113-56-1

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

1-[4-(4-bromophenyl)phenyl]-3-(dimethylamino)propan-1-one

InChI

InChI=1S/C17H18BrNO/c1-19(2)12-11-17(20)15-5-3-13(4-6-15)14-7-9-16(18)10-8-14/h3-10H,11-12H2,1-2H3

InChI Key

ZGBXKCDIXNVJQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps to isolate the final product. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create new compounds.

    Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

    Industry: It is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and dimethylamino group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogs based on three key structural variations: halogen substituents , amine functionalization , and biphenyl substitution patterns .

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents Key Features Biological/Chemical Impact Reference
1-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-(dimethylamino)propan-1-one C₁₇H₁₈BrNO 4'-Br, 3-(N(CH₃)₂) Bromine enhances reactivity; dimethylamino improves solubility Potential for CNS activity due to tertiary amine
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone C₁₆H₁₅BrOS 4-Br, 3-S-C₆H₄CH₃ Thioether group increases lipophilicity Lower solubility compared to dimethylamino analog
1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one C₁₀H₁₁Br₂NO Br at phenyl and propanone Dual bromine sites increase electrophilicity Higher reactivity in nucleophilic substitutions
1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-2-one C₁₀H₁₀BrFO₂ Br, F substituents Fluorine improves metabolic stability Enhanced pharmacokinetic properties
(Z)-4-Bromo-4'-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1'-biphenyl C₂₁H₁₅Br₂Cl Br, Cl, propenyl Halogen diversity and π-conjugation Potential for materials science applications

Table 2: Impact of Halogen Substitution

Compound Halogen Pattern Key Differences
Target Compound 4'-Br on biphenyl Bromine enhances electrophilicity and binding affinity
1-(4-Fluorophenyl)propan-1-amine hydrochloride 4-F on phenyl Fluorine increases metabolic stability but reduces reactivity
1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one Cl substituents Lower lipophilicity and slower reaction kinetics

Key Insight : Bromine’s polarizability and size make it superior for electronic interactions in synthetic and biological contexts compared to smaller halogens like F or Cl .

Table 3: Role of Amine Functionalization

Compound Amine Group Effect
Target Compound 3-(dimethylamino) Tertiary amine improves solubility and basicity
1-(2-Amino-4-bromophenyl)propan-1-one Primary amine (-NH₂) Higher hydrogen-bonding capacity but lower lipophilicity
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine Secondary amine Moderate basicity; indole core alters π-stacking

Key Insight: The dimethylamino group in the target compound balances solubility and membrane permeability, making it more versatile in drug design compared to primary/secondary amines .

Table 4: Biphenyl Substitution Patterns

Compound Biphenyl Substituents Unique Properties
Target Compound 4'-Br, 4-propanone Planar structure with conjugation across biphenyl
1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one 4',5-F Increased polarity and reduced steric hindrance
(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl Br, Cl, propenyl Extended π-system for materials applications

Key Insight : The 4'-bromo substitution on biphenyl optimizes steric bulk without compromising electronic conjugation, distinguishing it from fluoro or chloro analogs .

Research Findings and Implications

  • Reactivity : Bromine at the 4' position increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) more efficiently than chloro or fluoro analogs .
  • Materials Science : Biphenyl conjugation and halogenation make the compound a candidate for organic semiconductors, though trifluoromethoxy analogs show higher thermal stability .

Biological Activity

1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one, commonly referred to as compound 94113-56-1, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a bromobiphenyl moiety and a dimethylamino group. Its biological activity encompasses various pharmacological effects, including anticancer properties and potential applications in treating infectious diseases.

  • Molecular Formula : C17_{17}H18_{18}BrN O
  • Molecular Weight : 332.23 g/mol
  • CAS Number : 94113-56-1
  • Melting Point : 114-115 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its cytotoxic effects against cancer cells and its antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, research indicates that the compound exhibits IC50_{50} values ranging from 3.35 to 16.79 μM against A549 (lung), HeLa (cervical), MCF7 (breast), and MDA-MB-231 (breast) cancer cell lines . The mechanism of action appears to involve apoptosis induction and interference with cellular signaling pathways.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineIC50_{50} (μM)
A5493.35
HeLa6.72
MCF74.53
MDA-MB-2314.87

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). These mechanisms lead to mitochondrial membrane damage and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death.

Case Studies

A notable case study involved the synthesis of derivatives of this compound that exhibited enhanced activity against Trypanosoma cruzi and Leishmania amazonensis, suggesting potential applications in treating parasitic infections . The synthesized derivatives demonstrated lower cytotoxicity towards mammalian cells compared to their efficacy against parasites, highlighting their therapeutic potential.

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